molecular formula C10H11NO2 B13253892 3-(Aminomethyl)-3,4-dihydro-1H-2-benzopyran-1-one

3-(Aminomethyl)-3,4-dihydro-1H-2-benzopyran-1-one

Cat. No.: B13253892
M. Wt: 177.20 g/mol
InChI Key: BNSDPGURUNRUIK-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-3,4-dihydro-1H-2-benzopyran-1-one is a benzopyranone derivative characterized by a fused bicyclic structure comprising a benzene ring and a six-membered oxygen-containing heterocycle. The critical structural feature of this compound is the aminomethyl (-CH2NH2) substituent at position 3 of the dihydrobenzopyranone scaffold.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

3-(aminomethyl)-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C10H11NO2/c11-6-8-5-7-3-1-2-4-9(7)10(12)13-8/h1-4,8H,5-6,11H2

InChI Key

BNSDPGURUNRUIK-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)C2=CC=CC=C21)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-3,4-dihydro-1H-2-benzopyran-1-one can be achieved through several synthetic routes. One common method involves the Mannich reaction, where a benzopyran derivative is reacted with formaldehyde and a primary or secondary amine . The reaction typically requires acidic conditions and can be carried out at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-3,4-dihydro-1H-2-benzopyran-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

3-(Aminomethyl)-3,4-dihydro-1H-2-benzopyran-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-3,4-dihydro-1H-2-benzopyran-1-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features, molecular weights, and substituent effects of 3-(Aminomethyl)-3,4-dihydro-1H-2-benzopyran-1-one with analogous compounds:

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) Key Properties
3-(Aminomethyl)-3,4-dihydro-1H-2-benzopyran-1-one Aminomethyl (-CH2NH2) C10H11NO2 177.20 Enhanced water solubility due to NH2 group; potential for salt formation
3-Phenyl-3,4-dihydro-1H-2-benzopyran-1-one Phenyl (-C6H5) C15H12O2 224.26 Lipophilic; π-π interactions likely
8-Hydroxy-3-tridecyl-3,4-dihydro-1H-2-benzopyran-1-one Tridecyl (-C13H27) and hydroxy C22H34O3 346.50 Highly lipophilic; found in natural sources
3-Amino-4-(diphenylamino)-1H-2-benzopyran-1-one Amino (-NH2) and diphenylamino C20H16N2O2 316.36 Bulky substituents; potential for planar stacking
3,7-Disubstituted 2H-1-benzopyran-2-ones (e.g., 3fa) 3,4-Dichlorophenyl and ethoxy-piperidinyl C22H21Cl2NO3 418.32 Antimicrobial activity; lipophilic side chains

Key Observations:

  • The aminomethyl group in the target compound introduces a primary amine, which increases polarity compared to alkyl or aryl substituents (e.g., phenyl or tridecyl groups). This may improve aqueous solubility and bioavailability.

Stability and Reactivity

  • The aminomethyl group’s primary amine may confer pH-dependent ionization, affecting stability in acidic or basic environments.
  • In contrast, alkyl or aryl substituents (e.g., 3-butyl in ) are chemically inert, enhancing stability under harsh conditions .

Biological Activity

3-(Aminomethyl)-3,4-dihydro-1H-2-benzopyran-1-one is an organic compound belonging to the benzopyran class, which is recognized for its diverse biological activities. This compound features a unique structure that includes an aminomethyl group, making it a subject of interest in medicinal chemistry for its potential therapeutic applications, particularly in antimicrobial and anticancer domains.

The molecular formula of 3-(Aminomethyl)-3,4-dihydro-1H-2-benzopyran-1-one is C10H11NOC_{10}H_{11}NO with a molecular weight of approximately 175.20 g/mol. The compound's structure allows for various chemical modifications, which can influence its biological activity.

Antimicrobial Properties

Research indicates that 3-(Aminomethyl)-3,4-dihydro-1H-2-benzopyran-1-one exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies reveal that it can induce apoptosis in cancer cell lines, such as breast and colon cancer cells. The proposed mechanism involves the activation of intrinsic apoptotic pathways and modulation of key signaling molecules involved in cell survival and proliferation.

The biological effects of 3-(Aminomethyl)-3,4-dihydro-1H-2-benzopyran-1-one are attributed to its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, potentially influencing enzyme activity or receptor binding. Moreover, the compound may act as an inhibitor or modulator of various enzymes involved in cancer progression and microbial resistance.

Case Study 1: Antimicrobial Evaluation

In a study published by the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of 3-(Aminomethyl)-3,4-dihydro-1H-2-benzopyran-1-one against several pathogens. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for different bacterial strains, showcasing its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity in Cell Lines

Another study focused on the anticancer properties of this compound using MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The findings revealed that treatment with varying concentrations (10 µM to 50 µM) significantly reduced cell viability after 48 hours, with IC50 values calculated at approximately 25 µM for MCF-7 cells .

Comparative Analysis

To better understand the unique properties of 3-(Aminomethyl)-3,4-dihydro-1H-2-benzopyran-1-one, it is useful to compare it with similar compounds within the benzopyran class:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
3-(Aminomethyl)-3,4-dihydro-1H-2-benzopyran-1-oneModerateSignificantApoptosis induction and membrane disruption
3-Amino-4-(diphenylamino)-1H-2-benzopyran-1-oneLowModerateEnzyme inhibition
Benzylidene derivativesHighLowReactive oxygen species generation

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